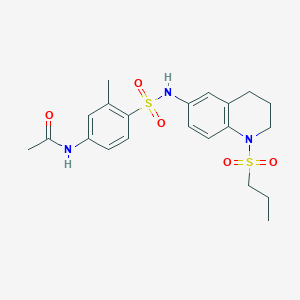

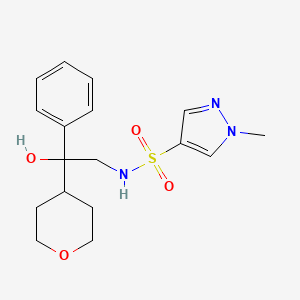

![molecular formula C12H20O3 B2981196 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one CAS No. 2126159-76-8](/img/structure/B2981196.png)

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a tert-butoxy group, which is a common functional group in organic chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butoxy groups have been attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tBu iodoacetamide or tBu acrylate .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the spirocyclic structure and the tert-butoxy group. The molecule contains a total of 52 bond(s) including 22 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 N hydrazine(s) and 1 ether(s) (aliphatic) .Aplicaciones Científicas De Investigación

Spirolactams as Pseudopeptides

A study by Fernandez et al. (2002) focused on the synthesis of spirolactams for use as conformationally restricted pseudopeptides. These compounds, including derivatives of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one, were designed as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. This research provides insight into the utility of spirolactams in peptide synthesis, where they can mimic gamma-turns or distorted type II beta-turns, showcasing their potential in the design of peptide-based therapeutic agents (M. M. Fernandez et al., 2002).

Synthesis for Polyketides

Shklyaruck (2015) developed an efficient procedure for transforming related spiro compounds into building blocks for the synthesis of arenamides A and C, which exhibit pronounced antitumor activity. This research highlights the role of this compound and its derivatives in the synthesis of natural compounds with significant biological activity, emphasizing their importance in medicinal chemistry (D. Shklyaruck, 2015).

Antioxidant Properties

Another study investigated the potential antioxidant properties of oximes, suggesting that derivatives of this compound could exhibit antioxidant activities. This opens up new avenues for the application of these compounds in developing treatments or supplements aimed at combating oxidative stress (G. Puntel et al., 2008).

Nonafluoro-tert-butoxylation

Meng et al. (2019) developed a method for incorporating the nonafluoro-tert-butoxy group into arenes, demonstrating the chemical versatility of this compound related compounds in organic synthesis. This method provides a safer and more efficient alternative to traditional procedures, highlighting the potential of these compounds in synthetic organic chemistry and materials science (H. Meng et al., 2019).

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPITUSKLNDUOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(=O)C12CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2981114.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2981119.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-fluorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981120.png)

![2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2981122.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate](/img/structure/B2981126.png)

![2-[(2,4-Dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B2981127.png)

![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)

![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)